2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that belongs to the class of benzoxazoles, which are characterized by their fused benzene and oxazole rings. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its biological activities, including antimicrobial and antifungal properties.
The synthesis of 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid can be derived from various starting materials through different synthetic methodologies. It is often synthesized via cyclocondensation reactions involving o-aminophenols and carboxylic acids or their derivatives.
The synthesis of 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid typically involves several methodologies:
The molecular structure of 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid features:
The compound exhibits resonance stabilization due to the aromatic system and heteroatoms within the rings.
2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid can participate in various chemical reactions:
The reactions are typically performed under controlled temperature and pressure conditions to optimize yield and selectivity. Catalysts may be employed to facilitate specific transformations.
The mechanism of action for compounds like 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid often involves:
2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid has several scientific uses:
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their diverse bioactivity profile and structural similarity to endogenous biomolecules. The core 1,3-benzoxazole system consists of a benzene ring fused to an oxazole moiety, creating a planar, electron-rich heterocyclic framework that facilitates specific interactions with biological targets. This bicyclic architecture serves as a versatile template for strategic functionalization at key positions—particularly C-2 and C-6—enabling precise modulation of pharmacological properties [3] [9]. The integration of sulfanyl (–SH) and carboxylic acid (–COOH) groups at these positions generates the title compound, 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid, a structurally optimized pharmacophore with enhanced target engagement capabilities.
The 1,3-benzoxazole nucleus exhibits several biophysiochemical properties critical for drug development:
Table 1: Biologically Active Benzoxazole Derivatives and Their Targets
Compound | C-2 Substituent | C-6 Substituent | Primary Biological Activity | Molecular Target |
---|---|---|---|---|
Tafamidis | 3,5-Dichlorophenyl | Carboxylic acid | Transthyretin Stabilization | Transthyretin tetramer |
Boxazomycin B | Heptyl | None | Antifungal | Fungal cell membrane |
Salvianen | Methyl | Prenyl | Antioxidant | ROS scavenging |
UK-1 | Pyridyl | None | Topoisomerase inhibition | DNA-topoisomerase II complex |
CSF-1R Inhibitors (e.g., WO2021001858) | Arylaminopyridine | Ether linkage | Kinase inhibition | Colony-stimulating factor-1 receptor |
The C-6 position’s strategic location enables conjugation with extended systems without compromising planarity. Carboxylic acid at this position, as in tafamidis, introduces hydrogen-bonding capacity and ionic interactions critical for binding affinity (e.g., IC₅₀ values <100 nM for transthyretin stabilization) [6] [9].
The synergistic interplay between the sulfanyl (–SH) group at C-2 and carboxylic acid (–COOH) at C-6 creates a multifunctional pharmacophore with tunable electronic and steric properties:
Redox Modulation: Forms disulfide bridges (–S–S–) under oxidative conditions, enabling dynamic interactions with cellular redox systems.
Carboxylic Acid Functionality:
Table 2: Quantum Chemical Parameters of Key Functional Groups
Parameter | 2-Sulfanyl Group | Carboxylic Acid | Synergistic Effect |
---|---|---|---|
Electrostatic Potential (ESP) | -0.25 a.u. (S atom) | -0.38 a.u. (O atoms) | Enhanced nucleophilicity at C-2 |
pKₐ | 10.3–11.2 | 3.8–4.5 | pH-dependent charge distribution |
H-bond Donor Strength | Moderate (Δδ = 1.8 ppm) | Strong (Δδ = 3.2 ppm) | Complementary binding motifs |
LogP Contribution | +0.7 | -1.2 | Net polarity increase vs. unsubstituted benzoxazole |
Computational studies confirm intramolecular hydrogen bonding between the carboxylic acid carbonyl and sulfanyl hydrogen (distance: 2.05 Å), stabilizing a bioactive conformation favorable for target engagement. This synergy enables simultaneous hydrophobic (benzoxazole core), covalent/nucleophilic (sulfanyl), and electrostatic (carboxylate) interactions—a triad observed in potent CSF-1R inhibitors described in patent WO2021001858 [9].
Benzoxazole pharmacology has evolved through three distinct phases:
Early Era (Pre-1990s): Natural Products and AntimicrobialsIsolation of benzoxazole-containing natural products (e.g., nataxazole, nocarbenzoxazole G) inspired synthetic efforts. Initial derivatives focused on C-2 alkyl/aryl substitutions for antimicrobial applications. Flunoxaprofen (C-6 acetic acid derivative) emerged as a first-generation NSAID, though later withdrawn due to phototoxicity [3].
Bioisosteric Expansion (1990s–2010s): Targeting Diverse PathwaysStrategic C-6 functionalization became prevalent:
Sulfanyl Optimization: 2-Sulfanyl variants gained attention for kinase inhibition. Patent JP2009534410 disclosed benzoxazole-6-carboxylic acid ethers as CSF-1R inhibitors (IC₅₀ 10–100 nM), validating C-6 as a vector for target engagement [9].
Modern Hybrid Pharmacophores (2020s–Present):Integration of sulfanyl and carboxylic acid groups into single molecules enabled multitarget engagement:
Table 3: Milestones in Benzoxazole-Based Drug Development
Time Period | Key Advances | Representative Agents | Therapeutic Area |
---|---|---|---|
1970–1990 | Natural product isolation; Antimicrobial screening | Boxazomycin B | Infectious diseases |
1991–2010 | Carboxylic acid derivatives; NSAIDs | Flunoxaprofen | Inflammation |
2011–2015 | Crystallography-guided design; Transthyretin stabilizers | Tafamidis (FDA approved 2019) | Amyloidosis |
2016–Present | Sulfanyl-carboxylic acid hybrids; Kinase inhibitors | WO2021001858 compounds | Oncology/Immunology |
The latest synthetic strategies employ cascade cyclization of 2-aminophenols with carbonyl equivalents under nanocatalysis, achieving 2-sulfanyl-6-carboxybenzoxazoles in 79–96% yields [3]. These innovations address historical limitations in benzoxazole synthesis, such as harsh cyclization conditions (>200°C) and low regioselectivity, positioning this pharmacophore for continued innovation in targeted therapies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1